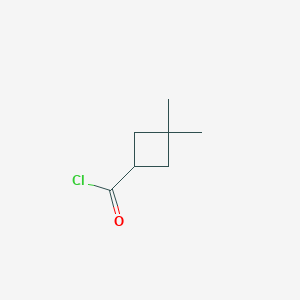

3,3-Dimethylcyclobutane-1-carbonyl chloride

Description

3,3-Dimethylcyclobutane-1-carbonyl chloride is a specialized organochlorine compound featuring a strained cyclobutane ring substituted with two methyl groups at the 3-positions and a reactive carbonyl chloride moiety at position 1. Its molecular formula is C₇H₁₀ClO, with a molecular weight of 145.61 g/mol. The cyclobutane ring introduces significant steric strain, while the methyl groups enhance steric bulk and may stabilize the ring through hyperconjugation. This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, owing to its reactivity as an acylating agent .

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYUYQNLLRYULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608456 | |

| Record name | 3,3-Dimethylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-21-3 | |

| Record name | 3,3-Dimethylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride, which subsequently decomposes to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the acyl chloride. The reaction is typically conducted at reflux temperatures (60–80°C) for 4–6 hours, achieving near-quantitative conversion. Industrial protocols employ continuous flow reactors to enhance heat dissipation and minimize side reactions such as dimerization.

Key Parameters:

- Molar ratio: 1:1.2 (acid:SOCl₂)

- Solvent: None (neat conditions)

- Yield: 92–95%

- Byproducts: SO₂, HCl

Oxalyl Chloride-Based Synthesis

Oxalyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride, particularly for acid-sensitive substrates. This method employs catalytic dimethylformamide (DMF) to activate the carboxylic acid, forming a reactive imidazolide intermediate that undergoes chlorination.

Optimized Protocol

A representative procedure involves dissolving 3,3-dimethylcyclobutanecarboxylic acid in dichloromethane (DCM) under nitrogen atmosphere. Oxalyl chloride (1.1 equivalents) and DMF (0.1 equivalents) are added dropwise at 0°C, followed by stirring at room temperature for 2 hours. The reaction achieves 89–93% yield with minimal epimerization, making it suitable for stereosensitive applications.

Advantages Over Thionyl Chloride:

- Lower reaction temperatures (0–25°C)

- Reduced corrosivity

- Compatibility with acid-labile functional groups

Phosgene Catalyzed by Benzimidazole Derivatives

The phosgene (COCl₂) route, detailed in US Patent 3,869,485, utilizes benzimidazole or benzotriazole catalysts to accelerate acyl chloride formation. This method is preferred for large-scale production due to phosgene’s cost-effectiveness and high atom economy.

Catalytic Cycle and Industrial Adaptation

Benzimidazole derivatives activate phosgene by forming a chlorocarbonyl-imidazolium intermediate, which reacts with the carboxylic acid to release HCl and regenerate the catalyst. Industrial implementations use tubular reactors operating at 120–150°C, with phosgene introduced in a 1.5:1 molar excess to ensure complete conversion.

Performance Metrics:

Comparative Analysis of Synthesis Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosgene/Catalyst |

|---|---|---|---|

| Temperature | 60–80°C | 0–25°C | 120–150°C |

| Reaction Time | 4–6 hours | 2–3 hours | 1–3 hours |

| Yield | 92–95% | 89–93% | 94–96% |

| Byproducts | SO₂, HCl | CO, CO₂ | HCl |

| Scalability | Moderate | Low | High |

| Cost | Low | High | Very Low |

Industrial Production and Process Intensification

Large-scale manufacturing employs phosgene due to its economic viability, with continuous flow systems achieving throughputs of 500–1,000 kg/day. Automated control systems maintain stoichiometric precision, while in-line IR spectroscopy monitors reaction progress. Post-synthesis, fractional distillation at 80–85°C (15 mmHg) isolates the product with >99.5% purity.

Side Reactions and Mitigation Strategies

Common side reactions include:

- Dimerization : Minimized by maintaining temperatures below 80°C during thionyl chloride reactions.

- Epimerization : Suppressed using oxalyl chloride at 0°C.

- Over-chlorination : Avoided by stoichiometric phosgene dosing in catalytic systems.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The compound can be reduced to 3,3-Dimethylcyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylcyclobutanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.

Major Products:

Esters and Amides: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3,3-Dimethylcyclobutane-1-carbonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Acyl Chlorides

Cyclobutane-1-carbonyl Chloride

- Structure : Lacks methyl substituents.

- Reactivity : Higher ring strain due to unsubstituted cyclobutane increases electrophilicity at the carbonyl carbon. However, reduced steric hindrance facilitates nucleophilic attack compared to the dimethyl derivative.

- Applications : Less commonly reported in herbicidal applications, likely due to lower stability under synthetic conditions .

3,3-Difluoro-1-methylcyclobutane-1-carbonyl Chloride (Hypothetical Analogue)

- Structure : Fluorine substituents replace methyl groups.

- Enhanced stability due to stronger C–F bonds.

Non-Cyclobutane Acyl Chlorides

5-Methylisoxazole-4-carbonyl Chloride

- Structure : Heterocyclic isoxazole ring with a methyl group.

- Reactivity : The electron-deficient isoxazole ring increases electrophilicity, enabling faster reactions with nucleophiles. Lower steric hindrance compared to cyclobutane derivatives.

- Applications : Widely used in herbicide synthesis (e.g., compounds 3a–f in ) due to efficient coupling under microwave-assisted conditions .

(2,4-Dichlorophenyl)acetyl Chloride

- Structure : Aromatic ring with chloro substituents.

- Reactivity : Resonance stabilization of the aromatic ring reduces carbonyl reactivity. Chlorine atoms introduce both steric and electronic effects, slowing acylation kinetics.

- Applications : Preferred in syntheses requiring aromatic pharmacophores, such as fungicides .

Structural Analogues with Modified Rings

cis-1,3-Dimethylcyclopentane-carbonyl Chloride

- Structure : Five-membered cyclopentane ring with methyl groups.

- Reactivity : Reduced ring strain compared to cyclobutane derivatives results in lower electrophilicity. Enhanced conformational flexibility improves solubility.

- Applications : Less common in high-strain-requiring reactions but useful in flexible scaffold synthesis .

Key Data Tables

Table 1: Physical and Reactivity Properties

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Impact on Acylation |

|---|---|---|---|

| Methyl (3,3-dimethyl) | Mild electron-donating | High | Slower but selective |

| Fluorine | Strong electron-withdrawing | Moderate | Reduced efficiency |

| Chlorine (aromatic) | Electron-withdrawing | Moderate | Resonance stabilization |

Biological Activity

3,3-Dimethylcyclobutane-1-carbonyl chloride (DMCC) is an acyl chloride with the molecular formula CHClO, characterized by a cyclobutane ring with two methyl substituents and a carbonyl chloride functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Despite its applications, the biological activity of DMCC remains underexplored, with limited documented research on its mechanisms of action and effects on biological systems.

Structural Overview

- Molecular Formula : CHClO

- Molecular Weight : 146.61 g/mol

- Structure : The compound features a four-membered cyclobutane ring with two methyl groups at the third position, a carbonyl group (C=O) at the first carbon, and a chlorine atom attached to the carbonyl carbon.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,3-Dimethylcyclobutanecarboxylic acid | Carboxylic Acid | Contains a hydroxyl group instead of chlorine |

| Cyclopentanecarbonyl chloride | Acyl Chloride | Five-membered ring structure |

| 2-Methylpropanoic acid | Carboxylic Acid | Linear structure with no cyclic component |

| 4-Methylbenzoic acid | Aromatic Carboxylic Acid | Contains an aromatic ring |

The unique cyclobutane framework of DMCC influences its reactivity compared to other acyclic or cyclic compounds, making it a valuable precursor in synthetic chemistry.

Currently, there is no specific documented mechanism of action for DMCC in biological systems. However, as an acyl chloride, it is anticipated that DMCC may participate in nucleophilic acyl substitution reactions, which could lead to the formation of various biologically relevant derivatives. Acyl chlorides are known for their reactivity towards nucleophiles such as amines and alcohols, potentially leading to the synthesis of bioactive compounds.

Potential Biological Applications

- Pharmaceutical Intermediates : DMCC can serve as a precursor for synthesizing pharmaceuticals through acylation reactions, which may enhance the biological properties of target molecules.

- Chemical Biology : Its reactivity allows for the exploration of new chemical entities that could interact with biological targets, although specific studies are lacking.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-Dimethylcyclobutane-1-carbonyl Chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of 3,3-dimethylcyclobutane-1-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Critical conditions include anhydrous solvents (e.g., dichloromethane), inert atmospheres (N₂/Ar), and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is essential to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Impurities often arise from incomplete chlorination or ring-opening byproducts due to cyclobutane strain.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclobutane ring integrity and carbonyl chloride functionality (δ ~170–180 ppm for carbonyl carbon).

- IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- Chromatography :

- HPLC/GC-MS : Assess purity and detect volatile byproducts (e.g., residual solvents or decomposition products).

- Elemental Analysis : Validate molecular formula (C₇H₁₀ClO) .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The dimethyl substituents introduce significant steric bulk, slowing reaction kinetics with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using stopped-flow techniques or computational modeling (DFT) can quantify activation barriers. Comparative experiments with unsubstituted cyclobutane analogs reveal rate differences of 30–50% under identical conditions .

- Data Analysis : Use Eyring plots to correlate steric effects with thermodynamic parameters (ΔH‡, ΔS‡).

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from variations in sample purity, measurement techniques (e.g., DSC vs. TGA), or decomposition pathways (e.g., hydrolysis vs. ring strain-induced fragmentation). Design experiments to:

- Control Moisture : Use Karl Fischer titration to ensure anhydrous conditions.

- Isolate Decomposition Pathways : Perform stability studies under inert vs. humid atmospheres.

- Cross-Validate Techniques : Compare DSC (melting point depression) with TGA (mass loss profiles) .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Comparative Studies : Benchmark computational results against experimental spectroscopic data (e.g., NMR chemical shifts) to validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.